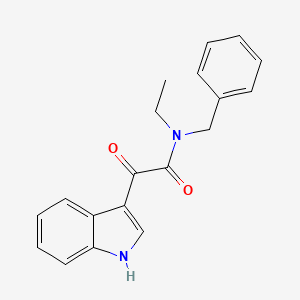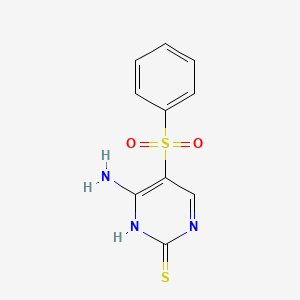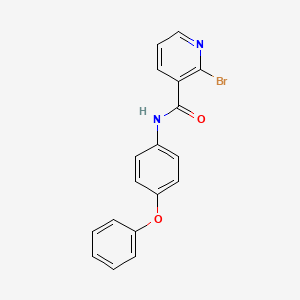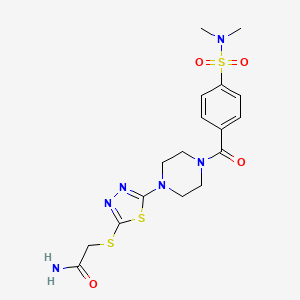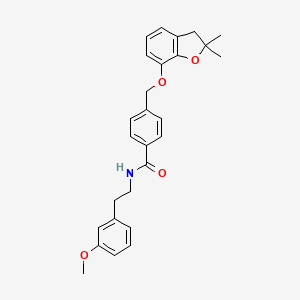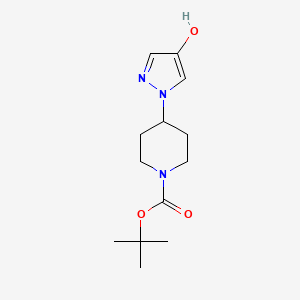
tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate” contains several functional groups. The “tert-butyl” is a common alkyl group. The “4-hydroxy-1H-pyrazol-1-yl” suggests a pyrazole ring, which is a type of aromatic heterocycle, with a hydroxy group attached. The “piperidine-1-carboxylate” indicates a piperidine ring, which is a type of non-aromatic heterocycle, with a carboxylate ester group attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and piperidine rings, along with the ester group. The hydroxy group on the pyrazole ring could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol. The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and ester groups would likely make the compound somewhat polar and capable of participating in hydrogen bonding. This could affect properties like solubility and melting/boiling points .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a critical intermediate in synthesizing biologically active compounds, such as crizotinib. This compound demonstrates its value in the realm of medicinal chemistry and drug development, with a specific focus on cancer therapeutics (Kong et al., 2016).
Structural and Synthesis Characteristics
- The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine forms tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the compound's potential for synthesizing pyrazole derivatives, which are significant in pharmaceutical chemistry (Richter et al., 2009).
Inhibitors Synthesis
- The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors incorporates tert-butyl 4-(4-hydroxy-1H-pyrazol-1-yl)piperidine-1-carboxylate. This research underlines the compound's role in synthesizing enzyme inhibitors with potential pharmaceutical applications (Huard et al., 2012).
Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, related to this compound, is an important intermediate for small molecule anticancer drugs, illustrating its significance in the field of oncology and drug development (Zhang et al., 2018).
Ligand Synthesis for Sensor Applications
- Hydroxypyrazole-based ligands like tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate, structurally related to this compound, are reported to function as ratiometric fluorescent sensors for Zn(II), highlighting their potential in chemical sensing and analytical applications (Formica et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-hydroxypyrazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)16-9-11(17)8-14-16/h8-10,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCKAKSZHBNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

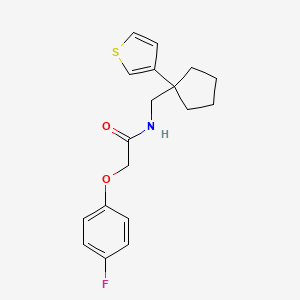
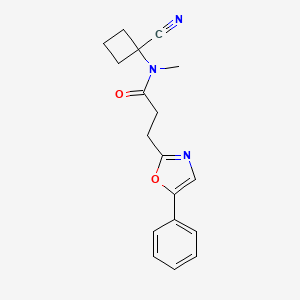
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2452905.png)
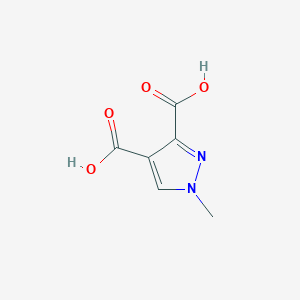
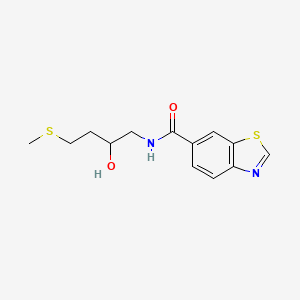
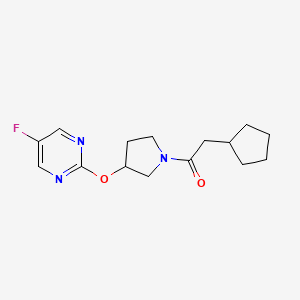

![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)
